molecular formula C14H20N2O B188821 1-Cyclohexyl-1-methyl-3-phenylurea CAS No. 57322-97-1

1-Cyclohexyl-1-methyl-3-phenylurea

Cat. No. B188821
CAS RN: 57322-97-1
M. Wt: 232.32 g/mol
InChI Key: UETYSSIXKKSCFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic route for 1-Cyclohexyl-1-methyl-3-phenylurea involves the condensation of cyclohexylamine, methyl isocyanate, and phenyl isocyanate. The reaction proceeds through nucleophilic addition of the amines to the isocyanates, followed by cyclization to form the urea ring. The overall process requires careful control of reaction conditions and purification steps .


Molecular Structure Analysis

1-Cyclohexyl-1-methyl-3-phenylurea features a cyclohexyl group , a methyl group , and a phenyl group attached to the urea backbone. The molecular weight of this compound is approximately 232.33 g/mol . The precise arrangement of atoms and bond angles can be visualized using molecular modeling software .


Chemical Reactions Analysis

1-Cyclohexyl-1-methyl-3-phenylurea may undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions. These transformations can lead to the formation of different derivatives or degradation products. Further studies are needed to explore its reactivity under various conditions .

Scientific Research Applications

  • Herbicidal Activity : Some 1-phenylureas with substitutions in the 3-position exhibit pre- and post-emergence herbicidal activity against a range of weed species. This suggests potential applications of 1-Cyclohexyl-1-methyl-3-phenylurea in agriculture as a herbicide (Barnes et al., 1988).

  • Cancer Treatment Research : 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea, a related compound, shows significant activity against mouse leukemia and is subject to extensive pharmacokinetic studies, indicating its potential in cancer therapy (Oliverio et al., 1970).

  • Metabolic Studies and Drug Development : Research into the metabolism and biotransformation of similar compounds provides insights into the design of new therapeutic agents, particularly in the field of oncology (Reed et al., 1975).

  • Molecular Structure Analysis : The molecular structure of related compounds like 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea has been determined, which is crucial for understanding their biological activity and potential medicinal applications (Smith et al., 1978).

  • Pharmacological Actions : Studies on cyclohexyl derivatives reveal their effects on the central nervous system and cardiovascular system, which could lead to the development of new drugs (Mclean et al., 1950).

  • Protein and Nucleic Acid Interaction : 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea exhibits the ability to bind to cellular proteins and nucleic acids, which might provide insights into its mechanism of action in cancer therapy (Cheng et al., 1972).

  • Selective Herbicide Research : Related compounds like 1-(2-methylcyclohexyl)-3-phenylurea demonstrate selective herbicidal activity, which could be explored for 1-Cyclohexyl-1-methyl-3-phenylurea (Kerr, 1969).

  • Carcinogenic Properties : Investigations into similar compounds indicate potential carcinogenic properties, which are essential for assessing the safety profile of 1-Cyclohexyl-1-methyl-3-phenylurea (Warzok et al., 1978).

Safety And Hazards

1-Cyclohexyl-1-methyl-3-phenylurea should be handled with care due to its limited safety data. Standard laboratory precautions apply, including the use of appropriate personal protective equipment (PPE) and proper ventilation. Avoid inhalation, skin contact, and ingestion. Dispose of waste according to local regulations .

properties

IUPAC Name

1-cyclohexyl-1-methyl-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-16(13-10-6-3-7-11-13)14(17)15-12-8-4-2-5-9-12/h2,4-5,8-9,13H,3,6-7,10-11H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETYSSIXKKSCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384635
Record name 1-cyclohexyl-1-methyl-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729929
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Cyclohexyl-1-methyl-3-phenylurea

CAS RN

57322-97-1
Record name 1-cyclohexyl-1-methyl-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CYCLOHEXYL-1-METHYL-3-PHENYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Mao, L Lv, Z Li - The Journal of Organic Chemistry, 2023 - ACS Publications
An efficient and selective transformation of 2,2,2-trifluoroethyl carbonyls into ureas/amides with amines is reported. This protocol allows the selective cleavage of the C–C bond of 2,2,2-…
Number of citations: 1 pubs.acs.org

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